2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid 2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1082837-93-1
VCID: VC6961002
InChI: InChI=1S/C12H13NO6S/c1-2-20(17,18)7-3-4-9-8(5-7)13-12(16)10(19-9)6-11(14)15/h3-5,10H,2,6H2,1H3,(H,13,16)(H,14,15)
SMILES: CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)O
Molecular Formula: C12H13NO6S
Molecular Weight: 299.3

2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid

CAS No.: 1082837-93-1

Cat. No.: VC6961002

Molecular Formula: C12H13NO6S

Molecular Weight: 299.3

* For research use only. Not for human or veterinary use.

2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid - 1082837-93-1

Specification

CAS No. 1082837-93-1
Molecular Formula C12H13NO6S
Molecular Weight 299.3
IUPAC Name 2-(6-ethylsulfonyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid
Standard InChI InChI=1S/C12H13NO6S/c1-2-20(17,18)7-3-4-9-8(5-7)13-12(16)10(19-9)6-11(14)15/h3-5,10H,2,6H2,1H3,(H,13,16)(H,14,15)
Standard InChI Key ZBNGRAMQKOOTAO-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)O

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Descriptors

The compound is systematically named 2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid under IUPAC nomenclature . Its molecular formula, C₁₂H₁₃NO₆S, corresponds to a molecular weight of 299.30 g/mol . The CAS registry number 1082837-93-1 uniquely identifies it in chemical databases .

Key identifiers include:

  • SMILES: CCS(=O)(=O)c1ccc2c(c1)NC(=O)C(CC(=O)O)O2

  • InChIKey: ZBNGRAMQKOOTAO-UHFFFAOYSA-N

  • Canonical SMILES: CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)O

Structural Analysis

The molecule consists of a 1,4-benzoxazin-3-one core fused to a benzene ring. Critical substituents include:

  • An ethanesulfonyl group (-SO₂C₂H₅) at position 6 of the benzoxazine ring.

  • An acetic acid moiety (-CH₂COOH) at position 2, contributing to its polarity .

The benzoxazine ring adopts a partially saturated conformation, with the 3-oxo group introducing planarity to the heterocyclic system. This structural motif is shared with pharmacologically active benzoxazine derivatives, such as the anticoagulant rivaroxaban .

Synthesis and Derivatives

Structural Analogues

Comparative analysis of benzoxazine derivatives reveals key structural variations (Table 1):

Compound NameCAS NumberMolecular FormulaSubstituentsMolecular Weight (g/mol)
Target Compound1082837-93-1C₁₂H₁₃NO₆S6-ethylsulfonyl, 2-acetic acid299.30
Ethyl Ester Derivative J1.035.494CC₁₂H₁₃NO₄4-ethyl ester235.24
2-Oxo-3,4-dihydro Derivative 954263-08-2C₁₂H₁₃NO₆S2-oxo, 4-acetic acid299.30

The positional isomerism between the 3-oxo and 2-oxo derivatives underscores the importance of regiochemical control during synthesis.

Physicochemical Properties

Experimental and Predicted Data

Experimental data for this compound remain limited, but computational predictions and analogue comparisons suggest:

  • LogP (Octanol-Water Partition Coefficient): Estimated at 1.2–1.8, indicating moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 2 donors (COOH, NH) and 6 acceptors (2x SO₂, 2x CO, 2x O) .

  • Solubility: Poor aqueous solubility (<1 mg/mL at 25°C) due to the hydrophobic benzoxazine core .

Stability and Reactivity

Research Applications

Medicinal Chemistry

As a small-molecule scaffold, this compound is explored for:

  • Enzyme inhibition: The sulfonyl group mimics phosphate in kinase binding pockets .

  • Antimicrobial agents: Benzoxazine derivatives show activity against Gram-positive bacteria.

Materials Science

Benzoxazines are precursors for polybenzoxazine resins, though the acetic acid substituent in this compound may limit thermal stability compared to alkyl-substituted analogues.

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